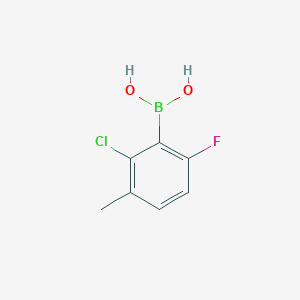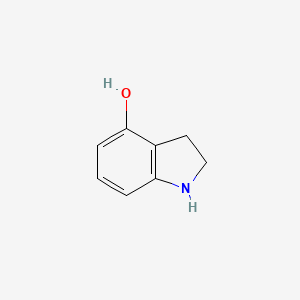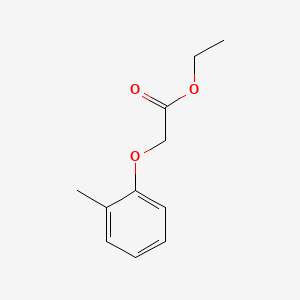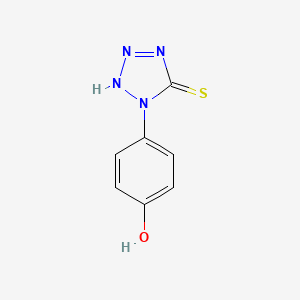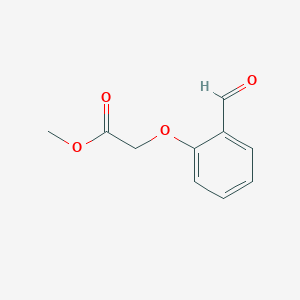
Methyl (2-formylphenoxy)acetate
概要
説明
“Methyl (2-formylphenoxy)acetate” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.18 . The InChI code for this compound is 1S/C10H10O4/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-6H,7H2,1H3 .
Synthesis Analysis
The synthesis of “Methyl (2-formylphenoxy)acetate” involves the reaction of salicylaldehyde with potassium carbonate, dimethylformamide, and methyl chloroacetate . The reaction is mechanically stirred at 65°C for about 24 hours . After cooling the reaction mixture to 25°C, it is poured into cold water while stirring vigorously . An oil separates out that suddenly solidifies . The solid is isolated by filtration, washed with water, and can be dried in vacuo at 25°C .Molecular Structure Analysis
The molecular structure of “Methyl (2-formylphenoxy)acetate” consists of a methyl ester group (-COOCH3) attached to a phenyl ring with a formyl group (-CHO) at the ortho position .Physical And Chemical Properties Analysis
“Methyl (2-formylphenoxy)acetate” is a solid at room temperature . It is stored under an inert atmosphere at a temperature between 2-8°C .科学的研究の応用
Anaerobic Ether Cleavage
A study explored the anaerobic degradation of 2-phenoxyethanol, which shares a structural component with Methyl (2-formylphenoxy)acetate, by Acetobacterium strain. This process results in the formation of phenol and acetate, suggesting a potential biodegradation pathway for ether-based compounds, including those structurally related to Methyl (2-formylphenoxy)acetate. The study proposed a diol dehydratase-like mechanism for the enzymatic cleavage of the ether bond, indicating a complex interplay between microbial metabolism and ether-based compounds (Speranza et al., 2002).
Synthesis and Crystal Structure Analysis
Research focused on the synthesis of Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a compound with a core structure resembling that of Methyl (2-formylphenoxy)acetate, highlights the utility of these compounds in synthesizing complex chemical structures. This work elucidates the crystal structure of the compound, contributing to our understanding of molecular arrangements and their potential applications in materials science and molecular engineering (Lee et al., 2017).
Photoinduced Alkylative Carbonylation
Another study discusses the photoinduced alkylative carbonylation of alkenes, a process that involves compounds like Methyl alpha-(phenylseleno)acetate. This research provides insight into the mechanisms of carbonylation reactions, which are crucial for the synthesis of acyl compounds and have implications for the development of new synthetic routes in organic chemistry (Ryu et al., 1996).
Phytochemical Studies
In the context of natural product chemistry, studies have identified phenolic derivatives from plant sources, indicating the prevalence and significance of phenolic compounds, such as those related to Methyl (2-formylphenoxy)acetate, in biodiversity and potential pharmacological applications (Ding & Jia, 1992).
Analytical Chemistry Applications
Research into the gas chromatographic analysis of trace phenols through direct acetylation showcases the analytical applications of acetate esters. This study provides a methodology for the efficient detection and analysis of phenolic compounds, emphasizing the role of acetate derivatives in enhancing chromatographic characteristics (Coutts et al., 1979).
Safety and Hazards
“Methyl (2-formylphenoxy)acetate” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
methyl 2-(2-formylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNZMMUFVVXGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408875 | |
| Record name | methyl (2-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-formylphenoxy)acetate | |
CAS RN |
40359-34-0 | |
| Record name | methyl (2-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl (2-formylphenoxy)acetate in the synthesis of dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates?
A1: Methyl (2-formylphenoxy)acetate serves as a crucial starting material in the synthesis of both dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates. The research highlights a new synthetic method involving the Morita-Baylis-Hillman reaction. Methyl (2-formylphenoxy)acetate first undergoes a Morita-Baylis-Hillman reaction with different aldehydes. The resulting adducts can then undergo an intramolecular conjugate displacement reaction to yield dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates. Alternatively, reacting the acetates of these Morita-Baylis-Hillman adducts leads to the formation of methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

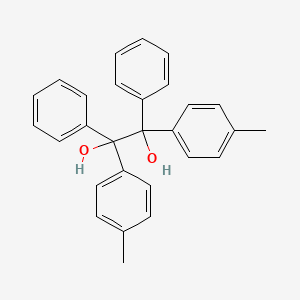
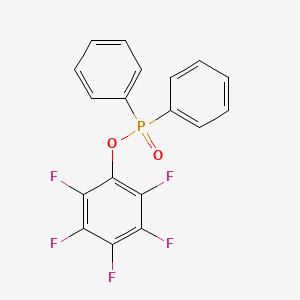
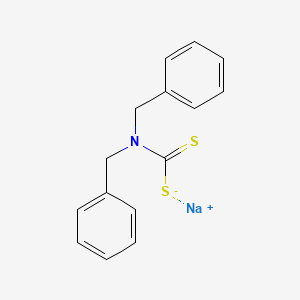

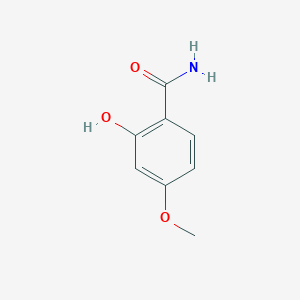
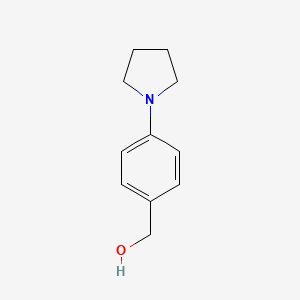
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)
